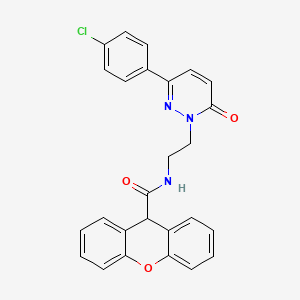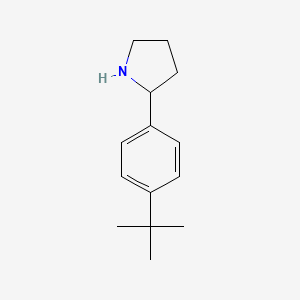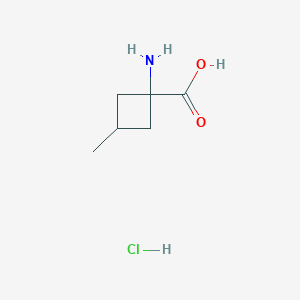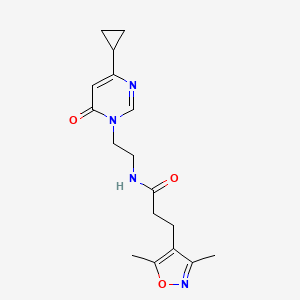
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a chlorophenyl group, which is a benzene ring with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. It might involve reactions such as nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The xanthene and pyridazine rings, along with the chlorophenyl group, would contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorine atom on the phenyl ring might make that position more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the chlorine atom would affect properties like its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity: These derivatives exhibit antibacterial properties, making them relevant for developing new antibiotics and combating bacterial infections .
Antifungal Activity: The compound may also possess antifungal properties, which could be valuable in treating fungal diseases .
Antitumor Potential: Research suggests that 1,3,5-oxadiazine derivatives, including our compound, exhibit antitumor activity. Investigating their mechanisms of action and potential as anticancer agents is an ongoing area of study .
Agrochemical Applications
1,3,5-Oxadiazine derivatives find applications in agriculture and pest control:
Insecticidal Properties: These compounds have insecticidal activity, which could be harnessed for crop protection and pest management .
Herbicidal Activity: The compound’s herbicidal potential makes it relevant for weed control in agriculture .
Larvicidal Effects: Larvicidal properties are essential for controlling mosquito populations and preventing the spread of vector-borne diseases. The compound’s efficacy against larvae warrants further investigation .
Organic Synthesis and Supramolecular Chemistry
Beyond medicinal and agricultural uses, 1,3,5-oxadiazine derivatives contribute to organic synthesis and supramolecular chemistry:
Ionic Liquids: These derivatives can serve as ionic liquids, which have applications in various chemical processes and materials science .
Molecular Clips and Supramolecular Compounds: Researchers explore their use in synthesizing molecular clips and other supramolecular compounds, contributing to the field of supramolecular chemistry .
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, research might focus on exploring its properties and potential applications .
Propriétés
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c27-18-11-9-17(10-12-18)21-13-14-24(31)30(29-21)16-15-28-26(32)25-19-5-1-3-7-22(19)33-23-8-4-2-6-20(23)25/h1-14,25H,15-16H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYLVBKVLHCPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)

![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)

![1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B2600031.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2600037.png)

![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2600045.png)
![4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride](/img/structure/B2600047.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2600048.png)